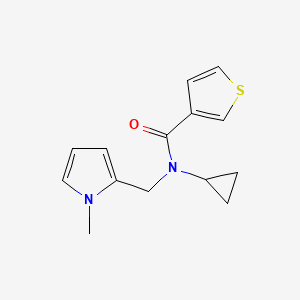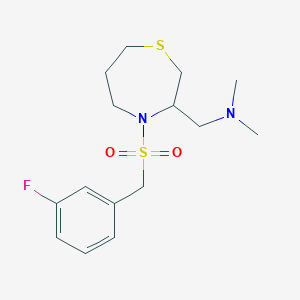![molecular formula C12H17NO B2675301 spiro[adamantane-2,2'-azetidine]-4'-one CAS No. 59592-02-8](/img/structure/B2675301.png)
spiro[adamantane-2,2'-azetidine]-4'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[adamantane-2,2’-azetidine]-4’-one is a spirocyclic compound characterized by a unique structure where an adamantane moiety is fused to an azetidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural rigidity, which can enhance its interaction with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[adamantane-2,2’-azetidine]-4’-one typically involves the use of methyleneadamantane as a starting material. This compound undergoes treatment with bromine azide, generated in situ, followed by reduction with lithium aluminium hydride (LiAlH4) to afford the aziridine intermediate. The aziridine is then converted to the azetidine derivative through further chemical transformations .
Industrial Production Methods
While specific industrial production methods for spiro[adamantane-2,2’-azetidine]-4’-one are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[adamantane-2,2’-azetidine]-4’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: NaH or LDA in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of spiro[adamantane-2,2’-azetidine]-4’-one, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Spiro[adamantane-2,2’-azetidine]-4’-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its antiviral properties, particularly against influenza A virus and trypanosomal infections.
Industry: Utilized in the development of new materials with unique structural properties
Mechanism of Action
The mechanism of action of spiro[adamantane-2,2’-azetidine]-4’-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s rigid spirocyclic structure allows for precise binding to these targets, potentially inhibiting their activity. For example, it has been shown to inhibit the activity of Src kinase, a protein involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Spiro[aziridine-2,2’-adamantane]
- Spiro[piperidine-4,2’-adamantane]
- Spiro[azetidine-3,2’-adamantane]
Uniqueness
Spiro[adamantane-2,2’-azetidine]-4’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
spiro[adamantane-2,4'-azetidine]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-11-6-12(13-11)9-2-7-1-8(4-9)5-10(12)3-7/h7-10H,1-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWSDRQHNIVGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34CC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
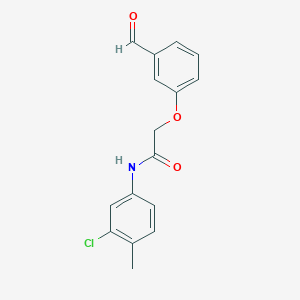


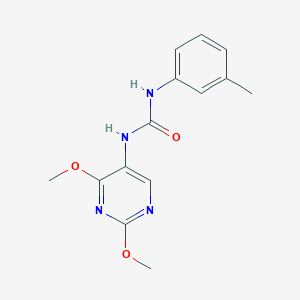

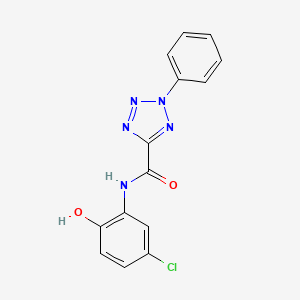

![ethyl 4-(4-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2675232.png)

![N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2675234.png)

